molecular formula C20H14O5 B5071041 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate

4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate

Cat. No.: B5071041
M. Wt: 334.3 g/mol
InChI Key: ZSMQECHALKAQPP-UHFFFAOYSA-N
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Description

4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O5/c1-11-9-18(21)24-17-10-13(7-8-14(11)17)23-20(22)19-12(2)15-5-3-4-6-16(15)25-19/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMQECHALKAQPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=C(C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate typically involves the reaction of 7-amino-4-methylcoumarin with organic halides. One common method includes the reaction of 7-amino-4-methylcoumarin with 3-methyl-1-benzofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine (TEA) in a solvent like dry dimethylformamide (DMF). The reaction mixture is heated to around 70°C, and the completion of the reaction is monitored using thin-layer chromatography (TLC). The product is then isolated by pouring the reaction mixture onto crushed ice and stirring .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Organic halides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. The compound’s anti-inflammatory effects could be due to its inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-2-oxo-2H-chromen-7-yl 3-methyl-1-benzofuran-2-carboxylate is unique due to its combined structural features of coumarin and benzofuran, which may confer enhanced biological activities and potential therapeutic applications compared to its individual components.

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